Fmoc-his(mmt)-oh

Vue d'ensemble

Description

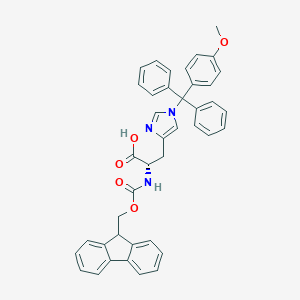

The compound 9-fluorenylmethyloxycarbonyl-histidine(4-methoxy-2,3,6-trimethylphenylsulfonyl)-hydroxide is a derivative of histidine, an essential amino acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of histidine during the synthesis process. The 9-fluorenylmethyloxycarbonyl group is a widely used protecting group in solid-phase peptide synthesis, while the 4-methoxy-2,3,6-trimethylphenylsulfonyl group protects the imidazole side chain of histidine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-fluorenylmethyloxycarbonyl-histidine(4-methoxy-2,3,6-trimethylphenylsulfonyl)-hydroxide typically involves the following steps:

Protection of the Amino Group: The amino group of histidine is protected using the 9-fluorenylmethyloxycarbonyl group. This is achieved by reacting histidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected using the 4-methoxy-2,3,6-trimethylphenylsulfonyl group. This is done by reacting the 9-fluorenylmethyloxycarbonyl-protected histidine with 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: The industrial production of 9-fluorenylmethyloxycarbonyl-histidine(4-methoxy-2,3,6-trimethylphenylsulfonyl)-hydroxide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the 4-methoxy-2,3,6-trimethylphenylsulfonyl group can be removed using an acid such as trifluoroacetic acid.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions:

Deprotection: Piperidine for 9-fluorenylmethyloxycarbonyl group removal, trifluoroacetic acid for 4-methoxy-2,3,6-trimethylphenylsulfonyl group removal.

Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Major Products:

Deprotection: Histidine with free amino and imidazole groups.

Coupling: Peptides with histidine residues.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-his(mmt)-oh is predominantly employed in solid-phase peptide synthesis, where it serves to protect the amino terminus and the imidazole side chain of histidine. The Fmoc group is stable under basic conditions but can be removed under mild acidic conditions, allowing for sequential deprotection and coupling of amino acids without significant side reactions. The Mmt group provides additional protection for the imidazole nitrogen, which is crucial for maintaining the integrity of histidine during synthesis.

Advantages in Peptide Assembly

The combination of Fmoc and Mmt groups allows for an orthogonal protection strategy that minimizes racemization during peptide coupling reactions. Studies have shown that using this compound results in lower levels of by-products compared to other histidine derivatives, enhancing yield and purity in synthesized peptides .

Biochemical Research

Metal Ion Interaction Studies

Histidine residues are known for their ability to chelate metal ions, playing critical roles in enzyme activity and protein stability. Research involving this compound often focuses on its interactions with various metal ions, providing insights into its role in biological systems. These studies are crucial for understanding enzyme mechanisms and developing metalloprotein-based therapeutics .

Therapeutic Applications

The unique properties of this compound make it suitable for drug discovery and development. Its ability to form stable complexes with metal ions has implications for designing drugs targeting metalloproteins or mimicking their functions. Furthermore, peptides synthesized using this compound have been investigated for their potential therapeutic effects, including antimicrobial properties and roles in cell signaling .

Case Studies

Mécanisme D'action

The compound exerts its effects by protecting the amino and imidazole groups of histidine during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino group, while the 4-methoxy-2,3,6-trimethylphenylsulfonyl group protects the imidazole side chain. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds.

Comparaison Avec Des Composés Similaires

9-fluorenylmethyloxycarbonyl-histidine: Lacks the 4-methoxy-2,3,6-trimethylphenylsulfonyl group, providing less protection for the imidazole side chain.

tert-butyloxycarbonyl-histidine(4-methoxy-2,3,6-trimethylphenylsulfonyl)-hydroxide: Uses a different protecting group for the amino group, which may have different deprotection conditions.

Uniqueness:

- The combination of 9-fluorenylmethyloxycarbonyl and 4-methoxy-2,3,6-trimethylphenylsulfonyl groups provides dual protection for both the amino and imidazole groups of histidine, making it highly effective in peptide synthesis.

Activité Biologique

Fmoc-his(mmt)-oh, also known as Fmoc-L-histidine (monomethoxytrityl)-hydroxyl, is a derivative of the amino acid histidine, characterized by the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the monomethoxytrityl (Mmt) group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino terminus and side-chain imidazole nitrogen of histidine, respectively. The biological activity of this compound is closely linked to its role as a building block for peptides that can engage in various biological processes.

- Chemical Formula : C₄₁H₃₅N₃O₅

- Molecular Weight : 649.73 g/mol

- Density : 1.247 g/cm³

- Boiling Point : 835.665°C at 760 mmHg

While this compound itself does not exhibit a specific mechanism of action, it serves as a precursor for peptides that may have diverse biological functions. The imidazole ring of histidine is known for its roles in metal ion binding, enzyme catalysis, and participation in various physiological processes. For instance, peptides containing histidine residues can influence metal ion interaction, which is critical for protein folding and stability, as well as enzymatic activity .

Biological Significance

Histidine derivatives like this compound are implicated in several biological activities:

- Enzyme Catalysis : Histidine often acts as a catalytic residue in enzymes due to its ability to donate and accept protons.

- Metal Ion Binding : The imidazole side chain can chelate metal ions, which is vital for the structure and function of metalloproteins.

- Oxidative Stress Response : Histidine can be oxidized to 2-oxohistidine, which has been linked to oxidative stress and neurodegenerative diseases .

Applications in Research

This compound is widely used in peptide synthesis, particularly for producing peptides that require specific modifications or functional groups. Its selective deprotection capabilities make it valuable for synthesizing complex peptide structures.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Fmoc-His(Boc)-OH | Fmoc-protected histidine with Boc group | Utilizes tert-butyloxycarbonyl protecting group |

| Fmoc-His(2-Oxo)-OH | Oxidized form of histidine | Involves oxidation impacting biological activity |

| Fmoc-Lys(Alloc)-OH | Lysine derivative with Alloc protection | Different amino acid with unique reactivity |

| Fmoc-Glu(OAll)-OH | Glutamic acid derivative | Contains allyloxycarbonyl protection |

Case Studies

Research has demonstrated the utility of this compound in various experimental contexts:

-

Peptide Synthesis Techniques :

A study highlighted the incorporation of this compound into peptide chains using DIC/Oxyma chemistry, which showed reduced racemization compared to traditional methods . This demonstrates its effectiveness in producing high-purity peptides essential for biochemical research. -

Interaction with Metal Ions :

Investigations into the interactions between peptides synthesized from this compound and metal ions have shown significant implications for protein stability and functionality. Such studies emphasize the importance of histidine's chelating properties in understanding protein dynamics . -

Physiological Effects :

Amino acids and their derivatives, including those involving histidine, have been studied for their ergogenic effects—enhancing physical performance by influencing hormone secretion and mental performance under stress conditions . This underscores the relevance of compounds like this compound in nutritional biochemistry.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXYQHDPFNGLFW-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568887 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133367-33-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Fmoc-His(Mmt)-OH particularly useful in peptide synthesis?

A1: this compound is a derivative of the amino acid histidine, specifically designed for use in solid-phase peptide synthesis (SPPS). Its key feature is the presence of two protecting groups:

- Mmt (4-Methoxytrityl): This group selectively protects the imidazole side chain of histidine. Importantly, the Mmt group exhibits high sensitivity to acidic conditions, allowing for its removal under very mild acidic conditions that will not affect other commonly used protecting groups in peptide synthesis [, ].

Q2: Are there any other advantages of using this compound in peptide synthesis?

A2: Yes, besides its orthogonal protecting group strategy, this compound offers additional advantages:

- High Acid Sensitivity: The Mmt group can be cleaved under very mild acidic conditions, minimizing side reactions and racemization, which are critical considerations in peptide synthesis [, ].

- Improved Purity: The use of this compound can lead to peptides with higher purity due to the cleaner removal of the Mmt group compared to other protecting groups [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.